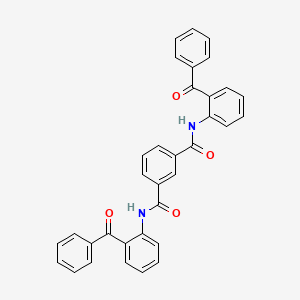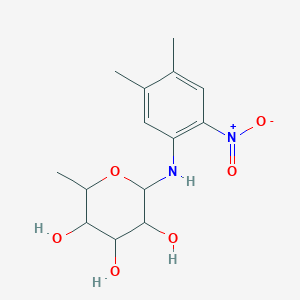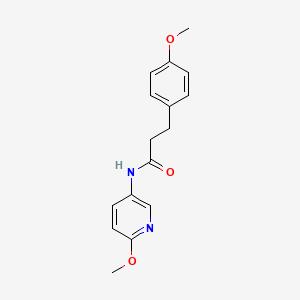![molecular formula C18H29NO B5107173 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 2-tert-butyl-5-methylphenol with 3-chloropropylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine
- 1-[3-(2-methylphenoxy)propyl]pyrrolidine
- 1-[3-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine
Comparison: 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its steric and electronic properties
Propiedades
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-8-9-16(18(2,3)4)17(14-15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDABHMEGMIELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B5107099.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide](/img/structure/B5107135.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)




